

Challenges with dry powder delivery of CHF-6523 in the lab

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Compound of Interest

Compound Name: CHF-6523

Cat. No.: B15577009

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Technical Support Center: CHF-6523 Dry Powder Delivery

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dry powder formulation of **CHF-6523**, an inhaled PI3K δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **CHF-6523** and why is it formulated as a dry powder?

A1: **CHF-6523** is a selective inhibitor of phosphoinositide 3-kinase delta (PI3K δ) investigated for the treatment of inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD).^{[1][2][3]} It is formulated as a dry powder for inhalation (DPI) to deliver the drug directly to the lungs, which can improve efficacy and reduce systemic side effects.^[4] The development of **CHF-6523** involved identifying a crystalline form of the molecule suitable for administration as a dry powder.^{[1][2]}

Q2: What are the known physicochemical properties of the **CHF-6523** drug substance?

A2: **CHF-6523** was designed with properties suitable for inhalation, including the optimization of its intrinsic permeability to extend lung retention time.^{[2][5]} While detailed proprietary data

may not be fully public, the development process focused on creating a stable crystalline form for dry powder administration.[1][2]

Property	Description	Source
Molecular Weight	588.66 g/mol	[6]
Formula	C33H32N8O3	[6]
Target	PI3Kδ	[6]
Formulation	Crystalline solid for dry powder inhalation	[1][2][7]

Q3: A clinical study reported a high incidence of cough. What are the potential formulation-related causes?

A3: In a clinical study of patients with COPD, 95.2% reported cough as an adverse event.[1][8] While patient-specific factors can contribute, formulation characteristics can also play a role. Potential causes include:

- **Particle Size and Distribution:** A high concentration of fine particles or a broad particle size distribution could lead to irritation in the upper airways.
- **Particle Morphology:** Irregularly shaped or sharp-edged particles may cause mechanical irritation.
- **Excipients:** Although not explicitly detailed in public sources, the type and properties of any carrier excipients (like lactose) used in the final blend can influence irritation.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during laboratory experiments with **CHF-6523** dry powder.

Issue 1: Poor Powder Flowability and Inconsistent Dosing

Symptoms:

- Difficulty in accurately weighing small amounts of powder.
- Powder clumping or adhering to spatulas and weighing boats.
- Inconsistent emitted dose from the experimental delivery device.

Potential Causes & Solutions:

Potential Cause	Recommended Action
Hygroscopicity/Moisture Absorption	Dry powders are sensitive to humidity. ^[10] Handle and store CHF-6523 powder in a controlled low-humidity environment (e.g., a glove box or desiccator). Ensure all labware is thoroughly dried before use.
Electrostatic Charges	Static electricity can cause powder particles to adhere to surfaces. Use anti-static weighing pans and consider an ionizing bar at the weighing station.
Particle Cohesion	Fine particles (<5 µm) are inherently cohesive, leading to poor flow. ^{[9][11]} For experimental formulations, consider blending CHF-6523 with a larger, free-flowing carrier excipient like lactose to improve dispersibility. ^[9]

Issue 2: High Variability in Aerosol Performance

Symptoms:

- Inconsistent Fine Particle Fraction (FPF) or Mass Median Aerodynamic Diameter (MMAD) between experiments.
- High drug deposition in the upper stages of the cascade impactor, indicating poor de-agglomeration.

Potential Causes & Solutions:

Potential Cause	Recommended Action
Inadequate Dispersion Energy	The de-agglomeration of the powder depends on the energy from the simulated inhalation airflow. [12] [13] Ensure the flow rate used in your in-vitro setup is appropriate and consistent. The required inspiratory flow can vary significantly between different dry powder inhaler (DPI) devices. [14]
Formulation Inhomogeneity	If using a carrier blend, ensure the mixing process is validated to produce a homogenous mixture. Inadequate mixing can lead to inconsistent drug content in the dispensed dose.
Device-Formulation Interaction	The performance of a DPI formulation is highly dependent on the specific inhaler device used. [12] If using a custom or research device, ensure its dispersion mechanism is suitable for your CHF-6523 formulation. Preclinical studies have used devices like the PennCentury DP4 insufflator. [5]

Experimental Protocols

Protocol 1: Characterization of Particle Size Distribution by Laser Diffraction

Objective: To determine the volume-based particle size distribution of the **CHF-6523** dry powder.

Methodology:

- Instrument Setup: Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000) equipped with a dry powder dispersion unit.

- **Sample Preparation:** Ensure the powder sample is equilibrated to the ambient conditions of the instrument.
- **Dispersion:** Add a small amount of the **CHF-6523** powder to the dispersion unit. Apply a controlled air pressure to de-agglomerate and aerosolize the powder into the measurement cell. The dispersion pressure should be optimized to ensure adequate particle separation without causing particle fracture.
- **Measurement:** The instrument measures the angular pattern of scattered laser light and calculates the particle size distribution.
- **Data Analysis:** Report the volume median diameter (Dv50) and the span of the distribution ($(Dv90-Dv10)/Dv50$). Perform measurements in triplicate to ensure reproducibility.

Protocol 2: In-Vitro Aerosol Performance using Andersen Cascade Impactor (ACI)

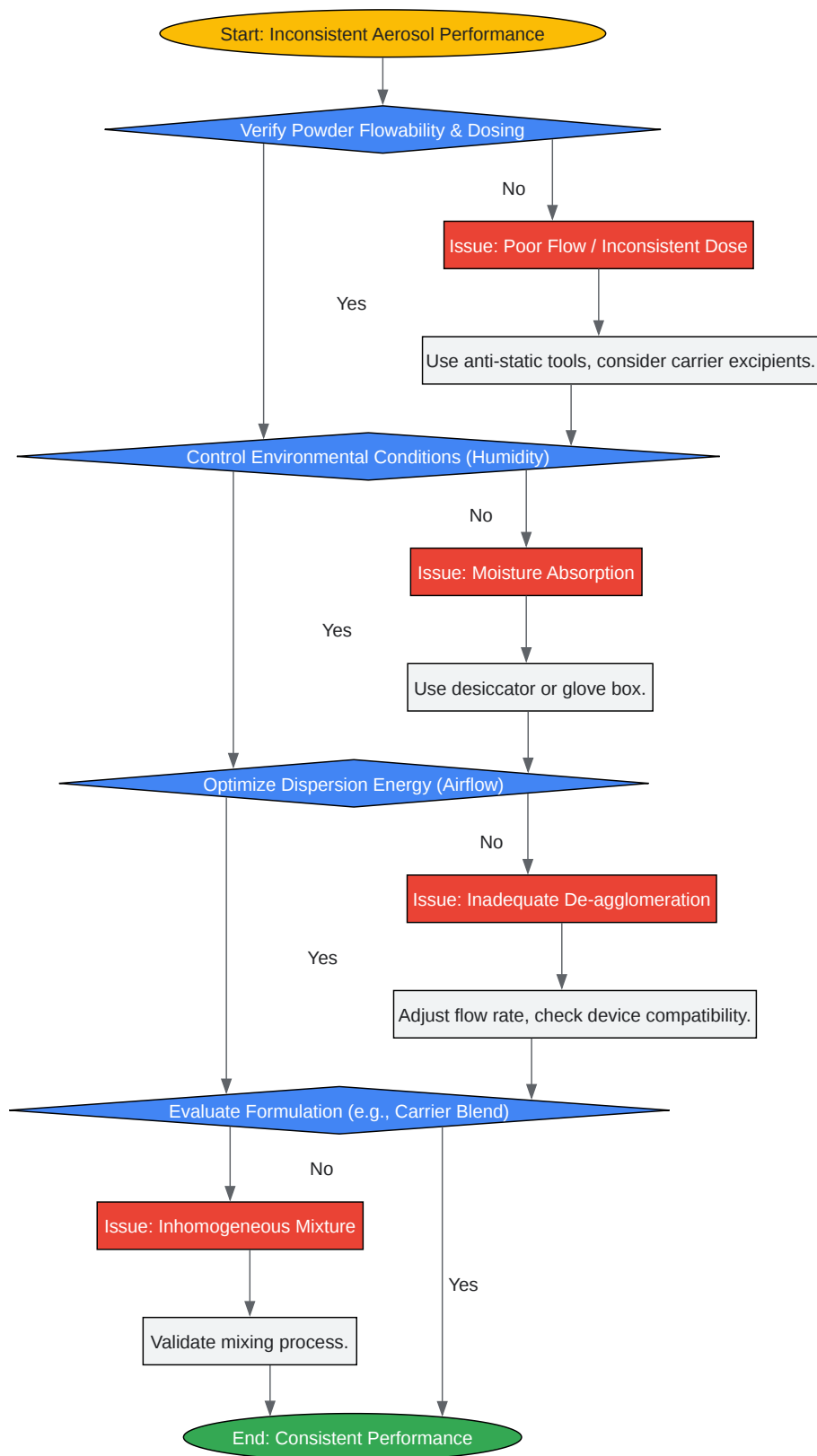
Objective: To determine the aerodynamic particle size distribution and estimate the fine particle fraction (FPF) of an aerosolized **CHF-6523** powder formulation.

Methodology:

- **ACI Preparation:** Assemble the ACI plates and coat them with a suitable solvent (e.g., methanol with silicone) to prevent particle bounce.
- **Dose Dispensing:** Accurately dispense the **CHF-6523** powder dose into the capsule or receptacle of the chosen experimental DPI device.
- **Aerosolization:** Connect the DPI device to the ACI via a USP induction port. Draw a specific volume of air (e.g., 4 liters) through the system at a constant flow rate (e.g., 60 L/min) to simulate inhalation and aerosolize the powder.
- **Drug Recovery:** Disassemble the ACI and rinse each component (induction port, stages, filter) with a validated solvent to recover the deposited drug.
- **Quantification:** Analyze the drug content in each rinse solution using a validated analytical method (e.g., HPLC-UV).

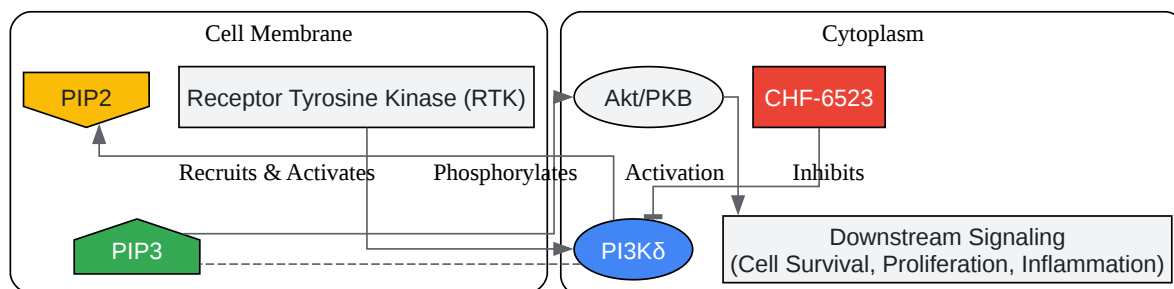
- Data Analysis: Calculate the mass of drug deposited on each stage. Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and the Fine Particle Fraction (FPF), typically defined as the fraction of the emitted dose with an aerodynamic diameter $< 5 \mu\text{m}$.

Visualizations



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Caption: Troubleshooting workflow for inconsistent aerosol performance.



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Caption: Simplified PI3K signaling pathway inhibited by **CHF-6523**.

Caption: Experimental workflow for in-vitro aerosol performance testing.

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